molecular formula C9H7NO4 B12858868 2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid

2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid

Cat. No.: B12858868
M. Wt: 193.16 g/mol
InChI Key: IDRROLXKCNZBGI-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C9H7NO4/c11-4-8-10-6-3-5(9(12)13)1-2-7(6)14-8/h1-3,11H,4H2,(H,12,13)

InChI Key

IDRROLXKCNZBGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)CO

Origin of Product

United States

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